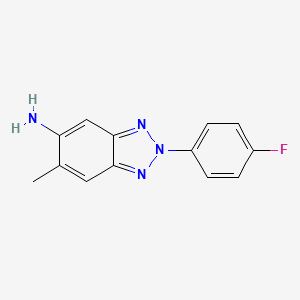

2-(4-Fluoro-phenyl)-6-methyl-2H-benzotriazol-5-yl-amine

Übersicht

Beschreibung

The compound "2-(4-Fluoro-phenyl)-6-methyl-2H-benzotriazol-5-yl-amine" is a derivative of benzotriazole, which is a heterocyclic compound with interesting properties and potential applications. The presence of a fluorine atom on the phenyl ring and a methyl group on the benzotriazole moiety suggests that this compound could exhibit unique physical, chemical, and biological characteristics. While the provided papers do not directly discuss this exact compound, they do provide insights into the properties and synthesis of closely related compounds, which can be used to infer potential attributes of the compound .

Synthesis Analysis

The synthesis of fluorinated benzotriazole derivatives is discussed in the provided papers. For instance, the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles is achieved through modifications to the Jacobsen cyclization of precursor thiobenzanilides . Similarly, the synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles involves the reaction of a fluorinated benzene-1,2-diamine with iminoester hydrochlorides under microwave irradiation . These methods suggest that the synthesis of "2-(4-Fluoro-phenyl)-6-methyl-2H-benzotriazol-5-yl-amine" could also be accomplished through similar cyclization reactions or by employing microwave-assisted techniques to enhance reaction efficiency.

Molecular Structure Analysis

The molecular structure and photophysical properties of benzotriazole derivatives are influenced by substitutions on the phenyl group. Intramolecular hydrogen bonding, as observed in 2-phenyl-2H-benzotriazole derivatives, affects the molecular conformation and electronic properties . The presence of a fluorine atom, which is highly electronegative, could further influence the molecular structure by affecting the electron distribution within the molecule. This could have implications for the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of benzotriazole derivatives are modulated by their molecular structure. For example, the presence of amino and amido groups can lead to changes in absorption bands and fluorescence emissions . The fluorine atom could also impact the compound's lipophilicity, boiling point, and stability. The cytotoxicity of fluorinated benzothiazoles against certain cancer cell lines indicates that the compound might also exhibit biological activity, which could be explored for pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactivity

The synthesis and reactivity of benzotriazole derivatives are of significant interest in organic chemistry. For instance, the review on the Michael additions of benzotriazole-stabilized carbanions highlights the selectivity and regioselectivity of these reactions, which depend on the electronic effects of the carbanion, the type of Michael acceptor, and steric effects. This demonstrates the utility of benzotriazole derivatives in constructing complex molecules with high selectivity and efficiency (Katritzky & Qi, 1998).

Analytical Chemistry Applications

In the realm of analytical chemistry, heterocyclic aromatic amines (HAAs) including benzotriazole derivatives have been studied for their carcinogenic potential, as well as their formation and mitigation in food processing. The review by Chen et al. (2020) on HAAs discusses the importance of understanding the formation, mitigation, metabolism, and risk assessment of these compounds for food safety. It emphasizes the need for effective reduction during food processing and control from dietary intake to protect human health (Chen et al., 2020).

Material Science and Optoelectronics

Benzotriazole derivatives find applications in the development of optoelectronic materials. The review on functionalized quinazolines and pyrimidines, including benzotriazole derivatives, outlines their importance in creating novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of these heterocycles into π-extended conjugated systems is crucial for the design of materials with desirable electroluminescent properties (Lipunova et al., 2018).

Environmental Science

Amine-functionalized sorbents, including those based on benzotriazole derivatives, have been explored for the removal of persistent and mobile fluoro-organic chemicals from water supplies. Ateia et al. (2019) provide a critical review of the development and application of amine-containing sorbents for perfluoroalkyl and polyfluoroalkyl substances (PFAS) removal, highlighting the combined effects of electrostatic interactions, hydrophobic interactions, and sorbent morphology in the removal process (Ateia et al., 2019).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with mitogen-activated protein kinase 14 and mitogen-activated protein kinase 1 . These proteins play crucial roles in cellular processes such as proliferation, differentiation, and stress response.

Pharmacokinetics

Similar compounds have been studied, and their absorption, distribution, metabolism, and excretion properties have been analyzed . It’s important to note that these properties can significantly impact the bioavailability of the compound.

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-6-methylbenzotriazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN4/c1-8-6-12-13(7-11(8)15)17-18(16-12)10-4-2-9(14)3-5-10/h2-7H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNZBKSODFTDHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NN(N=C2C=C1N)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356365 | |

| Record name | 2-(4-Fluorophenyl)-6-methyl-2H-benzotriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204318 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(4-Fluoro-phenyl)-6-methyl-2H-benzotriazol-5-yl-amine | |

CAS RN |

436086-84-9 | |

| Record name | 2-(4-Fluorophenyl)-6-methyl-2H-benzotriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Ethyl-5-(5-phenyl-tetrazol-2-ylmethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299020.png)

![Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-](/img/structure/B1299023.png)

![5-[(3-Chloro-4-methyl-phenylamino)-methyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299032.png)

![3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1299033.png)

![4-[(3-Fluorophenyl)methoxy]benzaldehyde](/img/structure/B1299039.png)

![[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid](/img/structure/B1299052.png)